Ethyl dodeca-2,4-dienoate chemical and physical properties
Ethyl dodeca-2,4-dienoate chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Deca-2,4-dienoate
Disclaimer: Initial searches for "ethyl dodeca-2,4-dienoate" did not yield significant specific information. The available scientific literature predominantly focuses on "ethyl deca-2,4-dienoate," a compound with a 10-carbon chain, which is a well-documented fragrance and flavor agent, also known as pear ester. It is presumed that the user's interest lies with this more common compound. This guide will, therefore, focus on the chemical and physical properties of ethyl deca-2,4-dienoate. No comprehensive data was found for ethyl dodeca-2,4-dienoate. A single related, but distinct, compound, ethyl (2Z,4E)-3,7,11-trimethyldodeca-2,4-dienoate, has been identified in scientific databases.
Chemical and Physical Properties
Ethyl deca-2,4-dienoate is a colorless liquid with a characteristic pear-like aroma.[1][2] It is found naturally in apples, Bartlett pears, Concord grapes, beer, and quince.[1] The (2E,4Z) isomer is particularly noted for its strong pear flavor.[3]
Below is a summary of its key chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₂ | [4][5] |
| Molecular Weight | 196.29 g/mol | [4] |
| CAS Number | 3025-30-7 ((2E,4Z) isomer) | [6] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Boiling Point | 70-72 °C at 0.05 mmHg | [5] |
| 260 °C at 760 mmHg (estimated) | [8] | |
| Melting Point | -60 °C (estimated) | [8] |
| Density | 0.905 - 0.920 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.480 - 1.486 | [5] |
| Solubility | Insoluble in water; Soluble in alcohol | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [7] |
Synthesis and Experimental Protocols
The synthesis of ethyl deca-2,4-dienoate, particularly the commercially important (2E,4Z) isomer, can be achieved through several routes.
Synthesis from Allenic Ester
A common and experimentally simple method involves the rearrangement of an allenic ester.[10]
Experimental Protocol:
-
Preparation of the Allenic Ester (Ethyl 3,4-decadienoate): 1-Octyn-3-ol is reacted with an excess of triethyl orthoacetate in the presence of a catalytic amount of propionic acid. The mixture is heated until the starting material is consumed (typically 6-8 hours). Excess triethyl orthoacetate is removed under reduced pressure, and the resulting allenic ester is purified by distillation.[10]
-
Rearrangement to Ethyl (E,Z)-2,4-decadienoate: The purified allenic ester is dissolved in benzene and heated at reflux with vigorous stirring in the presence of activated aluminum oxide for approximately 5 hours. The aluminum oxide is then filtered off, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure to yield ethyl (E,Z)-2,4-decadienoate.[10]
Other Synthetic Routes
-
Wittig Reaction: The reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate.[10]
-
Organocuprate Addition: The addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate.[3][5]
-
Enzymatic Esterification: Transesterification of other (2E,4Z)-deca-2,4-dienoate esters with ethanol in the presence of lipase from Candida antarctica.[5]
Spectroscopic Data
The structural identification of ethyl deca-2,4-dienoate is confirmed by various spectroscopic techniques.
| Spectroscopic Technique | Key Features | Source(s) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 196. The NIST WebBook provides a detailed mass spectrum under electron ionization. | [11] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (ester) and C=C (alkene) functional groups are expected. FTIR spectra are available in databases. | [6] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are used to confirm the isomeric structure, particularly the (2E,4Z) configuration. |
Safety and Toxicity
Ethyl deca-2,4-dienoate is generally recognized as safe (GRAS) for use as a food additive in the United States.[1] However, in its concentrated form, it presents some hazards.
| Hazard | Description | Precautionary Measures | Source(s) |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [12][13] |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [12] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. | [12][13] |
| Handling | Use in a well-ventilated area. Avoid breathing vapor. | [13] | |
| Storage | Store away from incompatible materials. | [12] |
Biological Activity and Applications
Kairomonal Activity
Ethyl (E,Z)-2,4-decadienoate is a well-documented kairomone, acting as an attractant for the codling moth (Cydia pomonella), a significant pest of apple and pear crops.[14][15] Both male and female moths are attracted to this compound, which mimics the odor of ripe pears.[15] This property is being explored for its potential use in pest management strategies, such as in trapping and monitoring systems.[14][16]
References
- 1. Ethyl decadienoate - Wikipedia [en.wikipedia.org]
- 2. ethyl (E,Z)-2,4-decadienoate, 3025-30-7 [thegoodscentscompany.com]
- 3. Ethyl 2-trans-4-cis-decadienoate | 3025-30-7 [chemicalbook.com]
- 4. Ethyl deca-2,4-dienoate | C12H20O2 | CID 81769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. Ethyl 2,4-decadienoate, (2E,4Z)- | C12H20O2 | CID 5281162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl (E,E)-2,4-decadienoate, 7328-34-9 [thegoodscentscompany.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-反-4-顺-癸二烯酸乙酯 ≥95%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,4-Decadienoic acid, ethyl ester, (E,Z)- [webbook.nist.gov]
- 12. vigon.com [vigon.com]
- 13. chemos.de [chemos.de]
- 14. Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
